molecular formula C21H45NO B011905 1-Decanamine, N-decyl-N-methyl-, N-oxide CAS No. 100545-50-4

1-Decanamine, N-decyl-N-methyl-, N-oxide

Cat. No. B011905
M. Wt: 327.6 g/mol
InChI Key: GATZCJINVHTSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decanamine, N-decyl-N-methyl-, N-oxide is a quaternary ammonium compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used as a surfactant, which is a substance that can reduce the surface tension of a liquid, allowing it to spread more easily. In recent years, research has shown that this compound has potential applications in various fields, including biology, chemistry, and material science.

Scientific Research Applications

Antifilarial Efficacy

  • The N-oxide of 1-diethyl carbamoyl-4-methyl piperazine, a related compound, showed significantly more suppressive effect on circulating microfilariae compared to its parent compound, indicating potential antifilarial applications (Chatterjee et al., 1989).

Chemical Synthesis and Reactions

  • 1,2-Cycloadditions involving N-t-butyl-α-toluenimine N-oxide and related compounds resulted in the formation of oxadiazolidinone and hydantoin derivatives, highlighting its utility in organic synthesis (Ohshiro et al., 1984).

Pharmacokinetics and Drug Analysis

  • 1H-NMR spectroscopy was used for the determination of diethylcarbamazine in human urine, a method that could be applied for monitoring medication with drugs related to 1-Decanamine, N-decyl-N-methyl-, N-oxide (Jaroszewski et al., 1996).

Oxidation Studies in Fuels

  • Studies on the oxidation of blend surrogates for diesel and biodiesel fuels, including compounds like n-decane, provide insights into the combustion properties of similar long-chain compounds (Hakka et al., 2009).

Kinetic Oxidation Mechanisms

  • A detailed chemical kinetic mechanism for the oxidation of methyl decanoate, a surrogate for biodiesel fuels, was developed. This mechanism can be relevant for understanding the reactivity of similar N-oxide compounds (Herbinet et al., 2007).

Extraction and Solvation Studies

  • A comparative study on the reactive extraction of picolinic acid using different extractants and diluents, including decan-1-ol, provides insights into the solvation and extraction properties of similar long-chain compounds (Datta et al., 2012).

properties

CAS RN

100545-50-4

Product Name

1-Decanamine, N-decyl-N-methyl-, N-oxide

Molecular Formula

C21H45NO

Molecular Weight

327.6 g/mol

IUPAC Name

N-decyl-N-methyldecan-1-amine oxide

InChI

InChI=1S/C21H45NO/c1-4-6-8-10-12-14-16-18-20-22(3,23)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3

InChI Key

GATZCJINVHTSTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)[O-]

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)[O-]

Other CAS RN

100545-50-4

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decanamine, N-decyl-N-methyl-, N-oxide
Reactant of Route 2
1-Decanamine, N-decyl-N-methyl-, N-oxide

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